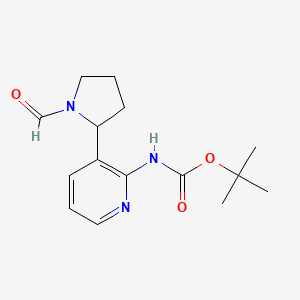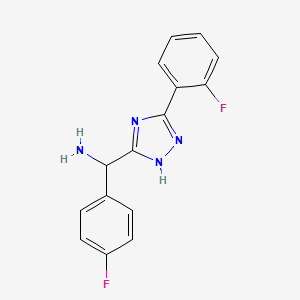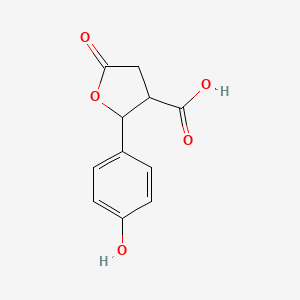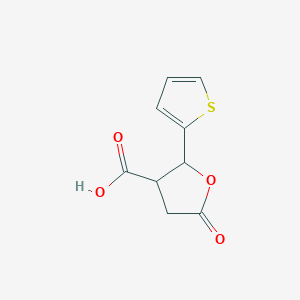
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and triazole rings. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Rings: The final step involves coupling the pyridazine and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the rings .
Aplicaciones Científicas De Investigación
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Triazole Derivatives: Compounds with the triazole ring are known for their antimicrobial and antifungal properties.
Uniqueness
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyridazine and triazole rings, which may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C8H7N5O3 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
5-methyl-2-(6-oxo-1H-pyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-4-7(8(15)16)12-13(11-4)5-2-3-6(14)10-9-5/h2-3H,1H3,(H,10,14)(H,15,16) |
Clave InChI |
QNYTXPKFFLLZNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1C(=O)O)C2=NNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


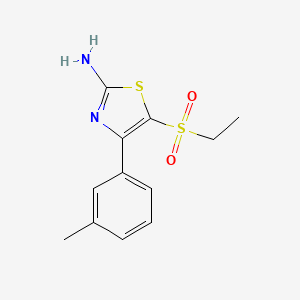


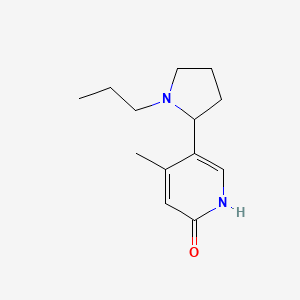
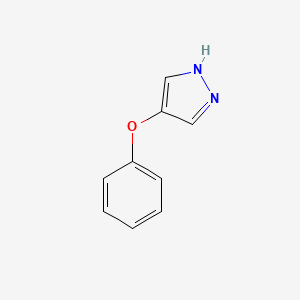
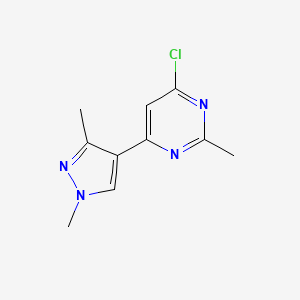
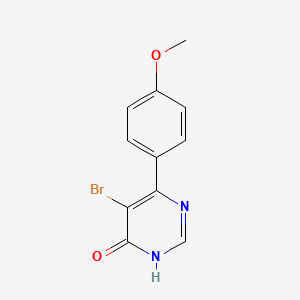
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
